molecular formula C7H5BrN2O4 B2509673 Methyl 2-bromo-3-nitropyridine-4-carboxylate CAS No. 1379365-85-1

Methyl 2-bromo-3-nitropyridine-4-carboxylate

Cat. No.: B2509673
CAS No.: 1379365-85-1
M. Wt: 261.031
InChI Key: QRJJWDZQRDIOSE-UHFFFAOYSA-N
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Description

Methyl 2-bromo-3-nitropyridine-4-carboxylate is an organic compound with the molecular formula C7H5BrN2O4. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology .

Mechanism of Action

Mode of Action

The mode of action of Methyl 2-bromo-3-nitropyridine-4-carboxylate is primarily through its reactivity as a synthetic intermediate. The bromine atom on the pyridine ring makes it a good leaving group, facilitating nucleophilic substitution reactions . The nitro group can also be reduced to an amine, providing another point of functionalization .

Biochemical Pathways

The molecules it helps synthesize can have various effects on biochemical pathways depending on their structure and function .

Result of Action

The result of the action of this compound is the formation of new compounds through various organic reactions. These new compounds can have a wide range of biological activities depending on their structure .

Action Environment

The action of this compound is influenced by the conditions of the reaction it is involved in. Factors such as temperature, solvent, and the presence of other reagents can all affect the outcome of the reaction . Its stability and efficacy as a reagent can also be influenced by these factors.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-bromo-3-nitropyridine-4-carboxylate can be synthesized through several methods. One common method involves the bromination of 2-methoxy-4-methyl-3-nitropyridine. The reaction typically involves the addition of bromine to a solution of 2-methoxy-4-methyl-3-nitropyridine in acetic acid, followed by heating the mixture to 80°C for 12 hours .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale bromination reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and precise temperature control can optimize the reaction efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-bromo-3-nitropyridine-4-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using reagents such as organometallic compounds.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Oxidation Reactions: The compound can undergo oxidation reactions to form different derivatives.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 2-bromo-3-nitropyridine-4-carboxylate has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-bromo-3-nitropyridine-4-carboxylate is unique due to the presence of both bromine and nitro groups, which confer distinct reactivity and chemical properties. This combination allows for versatile applications in various chemical reactions and research fields .

Properties

IUPAC Name

methyl 2-bromo-3-nitropyridine-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrN2O4/c1-14-7(11)4-2-3-9-6(8)5(4)10(12)13/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRJJWDZQRDIOSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C(=NC=C1)Br)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1379365-85-1
Record name methyl 2-bromo-3-nitropyridine-4-carboxylate
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